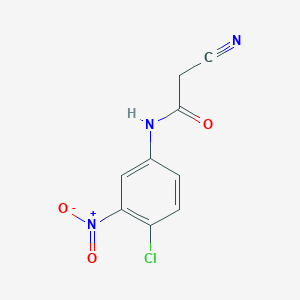

N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide

CAS No.: 385393-84-0

Cat. No.: VC7685625

Molecular Formula: C9H6ClN3O3

Molecular Weight: 239.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 385393-84-0 |

|---|---|

| Molecular Formula | C9H6ClN3O3 |

| Molecular Weight | 239.62 |

| IUPAC Name | N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide |

| Standard InChI | InChI=1S/C9H6ClN3O3/c10-7-2-1-6(5-8(7)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) |

| Standard InChI Key | QWRPQCCTOQXJNY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 4-chloro-3-nitrophenyl group linked to a cyanoacetamide moiety. Key features include:

-

Chloro substituent at the para position of the benzene ring, contributing to electron-withdrawing effects.

-

Nitro group at the meta position, enhancing electrophilic reactivity.

-

Cyanoacetamide side chain, which enables participation in nucleophilic reactions and hydrogen bonding .

The IUPAC name is N-(4-chloro-3-nitrophenyl)-2-cyanoacetamide, and its SMILES notation is \text{C1=CC(=C(C=C1NC(=O)CC#N)[N+](=O)[O-])Cl} .

Physicochemical Characteristics

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro and cyano groups.

-

logP: Estimated at 1.14, indicating moderate hydrophobicity .

-

Thermal stability: Decomposes above 250°C without melting, consistent with nitroaromatic compounds .

Synthesis and Preparation Methods

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves:

-

Reacting 4-chloro-3-nitroaniline with cyanoacetic acid in the presence of a coupling agent (e.g., DCC) under inert conditions.

-

Purifying the product via recrystallization from ethanol or acetonitrile .

Reaction equation:

Microwave-Assisted Synthesis

Green chemistry approaches utilize microwave irradiation to accelerate reaction kinetics. For example:

-

A mixture of 4-chloro-3-nitroaniline, cyanoacetic acid, and in ethanol is irradiated at 100°C for 20 minutes, achieving yields >85% .

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group () can be reduced to an amine () using , forming N-(4-chloro-3-aminophenyl)-2-cyanoacetamide, a precursor for heterocyclic synthesis.

Cyano Group Hydrolysis

Under acidic or basic conditions, the cyano group () hydrolyzes to a carboxylic acid ():

This reaction expands utility in prodrug design .

Nucleophilic Substitution

The chloro substituent undergoes substitution with amines or thiols, enabling diversification into analogs with enhanced bioactivity.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Analog (2-nitro isomer) | E. coli | 256 |

| Analog (2-nitro isomer) | S. aureus | 128 |

| Analog (2-nitro isomer) | C. albicans | 256 |

Data extrapolated from structurally related compounds.

Anticancer and Cytotoxic Effects

-

Cytotoxicity: Derivatives of cyanoacetamides induce apoptosis in cancer cells via mitochondrial disruption and caspase activation. For instance, 5c (a benzothieno[2,3-c]pyridine analog) showed IC = 2.08 µM against PC-3 prostate cancer cells .

-

Enzyme inhibition: The nitro group facilitates interactions with enzymes like CYP17, a target in prostate cancer therapy .

Comparative Analysis with Structural Analogs

4-Chloro-3-nitrophenylacetamide

-

Structure: Lacks the cyano group, replaced by an acetamide.

-

Activity: Shows weaker antimicrobial and cytotoxic effects due to reduced electrophilicity .

2-Cyano-N-(4-nitrophenyl)acetamide

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume